(1R,3Ar,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one
CAS No.: 95716-69-1
Cat. No.: VC21352599
Molecular Formula: C22H40O2Si
Molecular Weight: 364.6 g/mol
* For research use only. Not for human or veterinary use.
![(1R,3Ar,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one - 95716-69-1](/images/no_structure.jpg)
CAS No. | 95716-69-1 |
---|---|
Molecular Formula | C22H40O2Si |
Molecular Weight | 364.6 g/mol |
IUPAC Name | (1R,3aR,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |
Standard InChI | InChI=1S/C22H40O2Si/c1-16(11-12-17(2)21(3,4)24-25(6,7)8)18-13-14-19-20(23)10-9-15-22(18,19)5/h11-12,16-19H,9-10,13-15H2,1-8H3/b12-11+/t16-,17+,18-,19+,22-/m1/s1 |
Standard InChI Key | DYLKEUQQJKRJKM-LRFJHULBSA-N |
Isomeric SMILES | C[C@H](/C=C/[C@H](C)C(C)(C)O[Si](C)(C)C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C |
SMILES | CC(C=CC(C)C(C)(C)O[Si](C)(C)C)C1CCC2C1(CCCC2=O)C |
Canonical SMILES | CC(C=CC(C)C(C)(C)O[Si](C)(C)C)C1CCC2C1(CCCC2=O)C |
Chemical Identity and Nomenclature
Registry Information and Identification
The compound (1R,3aR,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one is registered under CAS Number 95716-69-1 . This complex organic molecule can also be referred to using slightly different IUPAC nomenclature as "(1R,3aR,7aR)-1-((2R,5S,E)-5,6-dimethyl-6-((trimethylsilyl)oxy)hept-3-en-2-yl)-7a-methyloctahydro-4H-inden-4-one" . Both names describe the same chemical entity but emphasize different aspects of its structure.
Within pharmaceutical research and development contexts, particularly in relation to Paricalcitol synthesis, this compound is sometimes designated as "Paricalcitol Intermediate CD" or "Paricalcitol impurity 8" . These designations highlight its role in the synthetic pathway of Paricalcitol and acknowledge its potential presence as a process-related impurity that may require monitoring during quality control procedures.
The systematic naming follows IUPAC conventions, with stereochemical descriptors (R/S for stereogenic centers and E/Z for double bonds) precisely defining the three-dimensional configuration of the molecule. This level of specificity is crucial given that the biological and chemical properties of such complex molecules often depend heavily on their exact stereochemical arrangement.
Table 1: Chemical Identifiers for the Target Compound
Identifier Type | Value |
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CAS Registry Number | 95716-69-1 |
Alternative Name | (1R,3aR,7aR)-1-((2R,5S,E)-5,6-dimethyl-6-((trimethylsilyl)oxy)hept-3-en-2-yl)-7a-methyloctahydro-4H-inden-4-one |
Pharmaceutical Designations | Paricalcitol Intermediate CD, Paricalcitol impurity 8 |
Structural Features
The molecule belongs to the indanone family of compounds, specifically a substituted hexahydro-1H-inden-4-one. Its structure can be broken down into several key components that define its chemical identity and reactivity.
The foundation of the molecule is a hexahydro-1H-inden-4-one scaffold, which consists of a fused ring system comprising a cyclopentane ring fused to a cyclohexanone ring . This core structure provides rigidity to the molecule and positions the functional groups in specific three-dimensional orientations that are critical for its role in Paricalcitol synthesis.
Attached to this core structure is a complex (E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl side chain at position 1, and a methyl substituent at position 7a. The side chain contains a double bond with E (trans) geometry and a hydroxyl group protected by a trimethylsilyl group. This protection strategy is common in multi-step organic synthesis to prevent unwanted reactions at the hydroxyl position during subsequent transformations .
The compound possesses defined stereochemistry at multiple positions (1R, 3aR, 7aR on the indanone core; 2R, 5S on the side chain), making it a single stereoisomer rather than a mixture. This stereochemical purity is essential for its function as a pharmaceutical intermediate.
Table 2: Key Structural Features
Structural Feature | Description |
---|---|
Core Structure | Hexahydro-1H-inden-4-one |
Stereogenic Centers | 1R, 3aR, 7aR, 2R (side chain), 5S (side chain) |
Double Bond Geometry | E (trans) configuration |
Key Functional Groups | Ketone (position 4), Trimethylsilyloxy (side chain) |
Notable Substituents | Methyl group at position 7a, Complex side chain at position 1 |
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of this compound is primarily determined by its functional groups and structural features. The ketone group at position 4 of the indanone core represents a significant reactive center. This carbonyl functionality would be susceptible to nucleophilic addition reactions, reductions to form secondary alcohols, and enolization under basic conditions .
The trimethylsilyloxy group in the side chain serves as a protected form of a hydroxyl group. This protecting group is stable under basic and neutral conditions but can be cleaved under acidic conditions or with fluoride sources such as tetrabutylammonium fluoride (TBAF). The ability to selectively remove this protecting group makes it valuable in synthetic sequences where controlled unveiling of the hydroxyl functionality is required .
The E-configured double bond in the side chain provides another site for potential reactions, including hydrogenation, halogenation, epoxidation, and various cycloadditions. The stereochemistry of this double bond would influence the stereochemical outcome of such reactions.
The multiple stereogenic centers throughout the molecule impart significant stereochemical complexity and would need to be carefully preserved during any chemical transformations. Reactions that might affect these stereocenters (such as those occurring at adjacent positions) would need to be conducted under conditions that maintain stereochemical integrity.
Synthesis Methods and Approaches
Stereochemical Considerations
The synthesis of this compound presents significant stereochemical challenges due to the presence of multiple stereogenic centers. The search results indicate that for related systems, "it has proven possible to introduce additional stereocentres in a highly selective fashion under substrate control" , suggesting similar approaches might be viable for our target compound.
Applications and Significance
Role in Paricalcitol Synthesis
The primary significance of this compound lies in its role as an intermediate in the synthesis of Paricalcitol, a synthetic vitamin D analog used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease. The search results specifically identify the compound as "Paricalcitol Intermediate CD" , indicating its position within the synthetic pathway leading to Paricalcitol.
In this capacity, the compound serves as a key building block that already contains much of the complex stereochemistry required in the final Paricalcitol molecule. The trimethylsilyloxy group in the intermediate acts as a protected form of a hydroxyl group, which would likely be deprotected in subsequent synthetic steps. This protection strategy allows for selective transformations at other positions in the molecule without unwanted side reactions at the hydroxyl position.
The designation of the compound as "Paricalcitol impurity 8" suggests that it may also be recognized as a potential process-related impurity that could arise during Paricalcitol production. This dual designation underscores the importance of understanding its properties both for synthetic purposes and for quality control in pharmaceutical manufacturing.
Related Compounds and Comparative Analysis
Structural Analogs and Derivatives
Several related compounds appear in the search results, providing context for understanding the structural family to which the target compound belongs. Hexahydro-1H-inden-4(2H)-one represents a simplified core structure related to our target compound . This basic scaffold serves as the foundation upon which the more complex target molecule is built.
Another related compound mentioned in the search results is (3aS,7aR)-2,2-dimethylhexahydrobenzo[d] dioxole-3a-carboxylic acid . While this compound contains different functional groups, it shares the challenge of stereoselective synthesis of a complex fused ring system with defined stereochemistry.
The search results also reference (1R,3aR,7aR)-1-((2R,5S,E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyloctahydro-4H-inden-4-one , which appears to be the deprotected version of our target compound (with a hydroxyl group instead of a trimethylsilyloxy group). This compound would likely be an intermediate in the same synthetic pathway, either preceding or following our target compound depending on the synthetic strategy employed.
Table 4: Comparative Analysis of Related Compounds
Synthetic Methodology Insights from Related Compounds
The search results provide information about synthetic procedures for compounds that share structural similarities with portions of our target compound. These procedures offer valuable insights into potential approaches for synthesizing complex molecules with defined stereochemistry.
For example, search result describes synthetic sequences for functionalizing "every position on the cyclohexadiene ring" and notes that "it has proven possible to introduce additional stereocentres in a highly selective fashion under substrate control" . These methodologies could potentially be adapted for the synthesis of our target compound, particularly for establishing the correct stereochemistry at the various stereogenic centers.
The experimental procedures outlined in search result also provide guidance on reaction conditions, purification methods, and analytical techniques that would be relevant for the synthesis and characterization of our target compound. For instance, the use of "anhydrous alumina columns using an Innovative Technology Inc. PS-400-7 solvent purification system" for solvent preparation suggests the importance of anhydrous conditions for certain transformations, which would likely be applicable to the synthesis of our target compound as well.
Analytical and Characterization Methods
Spectroscopic Analysis
Based on the analytical techniques described in the search results for related compounds, several spectroscopic methods would be valuable for characterizing the target compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, would provide detailed structural information about the carbon framework and hydrogen environments .
For a compound of this complexity, two-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY would be essential for confirming structural assignments and stereochemical relationships. NOESY or ROESY experiments would be particularly valuable for confirming the relative stereochemistry at the various stereogenic centers by identifying spatial proximities between hydrogens.
Infrared (IR) spectroscopy would help identify key functional groups, including the ketone (typically around 1710-1740 cm-1) and the silyl ether (Si-O stretching typically around 1000-1100 cm-1) . The search results mention the use of a "Perkin-Elmer 1600 FT IR spectrometer" for such analyses .
Mass Spectrometry and Chromatography
Mass spectrometry would be crucial for confirming the molecular weight and formula of the target compound. The search results describe the use of "a micrOTOF electrospray time-of-flight (ESI-TOF) mass spectrometer (Bruker Daltonik GmbH, Bremen, Germany) coupled to an Agilent 1200 LC system" for such analyses.
For a compound like our target molecule with multiple stereogenic centers, chiral chromatography might be necessary to confirm stereochemical purity. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with chiral stationary phases would be suitable techniques for this purpose.
The search results also mention thin-layer chromatography (TLC) using "aluminium backed plates precoated with Alugram® SIL G/UV 254 nm" and visualization "by UV light and/or KMnO4 followed by gentle warming" . Similar approaches would likely be valuable for monitoring reactions and purifications during the synthesis of our target compound.
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